

Application Note: Synthesis of 1-Hydroxyphenanthrene Reference Standard

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Compound of Interest

Compound Name: 1-Hydroxyphenanthrene

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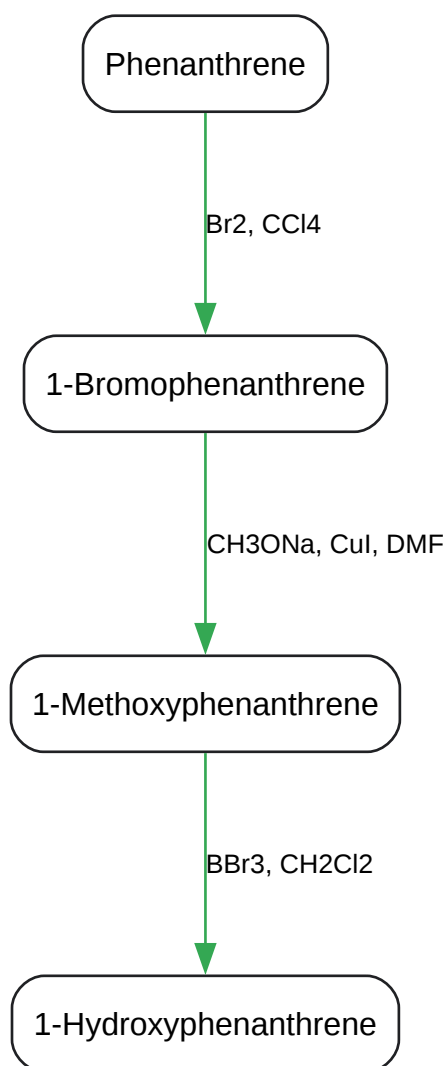
Abstract

This application note provides a detailed protocol for the synthesis of a **1-hydroxyphenanthrene** reference standard, a metabolite of the polycyclic aromatic hydrocarbon (PAH) phenanthrene. The synthesis follows a robust three-step sequence: bromination of phenanthrene, subsequent methoxylation to form 1-methoxyphenanthrene, and final demethylation to yield the target compound. This protocol is designed to be a reliable method for producing a high-purity reference standard for use in various research applications, including environmental analysis, toxicology studies, and as a biomarker for PAH exposure.^[1]^[2] All quantitative data is summarized in structured tables, and a detailed experimental workflow is provided.

Introduction

1-Hydroxyphenanthrene is a significant metabolite of phenanthrene, a widespread environmental pollutant.^[1] Its presence in biological samples, such as urine, is often used as a biomarker to assess human exposure to PAHs.^[1] Accurate quantification of **1-hydroxyphenanthrene** in these matrices requires a well-characterized, high-purity reference standard. This document outlines a comprehensive and reproducible laboratory-scale protocol for the synthesis of **1-hydroxyphenanthrene**.

Overall Reaction Scheme



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Caption: Overall synthetic route to **1-Hydroxyphenanthrene**.

Experimental Protocols

Materials and Reagents

Reagent	Formula	MW (g/mol)	CAS No.	Supplier	Purity
Phenanthrene	C ₁₄ H ₁₀	178.23	85-01-8	Sigma-Aldrich	98%
Bromine	Br ₂	159.81	7726-95-6	Sigma-Aldrich	≥99.5%
Carbon Tetrachloride	CCl ₄	153.82	56-23-5	Sigma-Aldrich	≥99.5%
Sodium Methoxide	CH ₃ ONa	54.02	124-41-4	Sigma-Aldrich	95%
Copper(I) Iodide	CuI	190.45	7681-65-4	Sigma-Aldrich	98%
N,N-Dimethylformamide	C ₃ H ₇ NO	73.09	68-12-2	Sigma-Aldrich	≥99.8%
Boron Tribromide	BBr ₃	250.52	10294-33-4	Sigma-Aldrich	1.0 M in CH ₂ Cl ₂
Dichloromethane	CH ₂ Cl ₂	84.93	75-09-2	Sigma-Aldrich	≥99.8%
Sodium Bicarbonate	NaHCO ₃	84.01	144-55-8	Sigma-Aldrich	≥99.5%
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	7757-82-6	Sigma-Aldrich	≥99.0%
Silica Gel	SiO ₂	60.08	7631-86-9	Sigma-Aldrich	60 Å, 230-400 mesh

Step 1: Synthesis of 1-Bromophenanthrene

Note: Direct bromination of phenanthrene can produce a mixture of isomers, with the 9-position being particularly reactive.^{[3][4]} Careful monitoring and purification are crucial to isolate the

desired 1-bromo isomer.

Procedure:

- In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve phenanthrene (10.0 g, 56.1 mmol) in carbon tetrachloride (100 mL).
- Heat the solution to a gentle reflux.
- Slowly add a solution of bromine (9.0 g, 56.3 mmol) in carbon tetrachloride (20 mL) from the dropping funnel over a period of 1 hour.
- After the addition is complete, continue refluxing for an additional 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Allow the reaction mixture to cool to room temperature.
- Wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by water (50 mL).
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel, eluting with a hexane:dichloromethane gradient to separate the isomers. The fractions containing 1-bromophenanthrene are identified by TLC and combined.
- Evaporate the solvent from the combined fractions to yield pure 1-bromophenanthrene as a solid.

Parameter	Value
Expected Yield	40-50%
Purity (by GC-MS)	>95%

Step 2: Synthesis of 1-Methoxyphenanthrene

Procedure:[5]

- To a solution of dry methanol (80 mL) under an argon atmosphere at 0°C, carefully add freshly cut sodium (2.3 g, 100 mmol).[5]
- Once the sodium has completely dissolved, add dry N,N-dimethylformamide (DMF) (40 mL) followed by copper(I) iodide (2.4 g, 12.6 mmol).[5]
- To this mixture, add a solution of 1-bromophenanthrene (e.g., 3.1 g, as part of a bromophenanthrene mixture) in dry DMF (40 mL).[5]
- Heat the resulting mixture to reflux under an argon atmosphere and maintain for 24-48 hours, monitoring the reaction by TLC.
- After cooling to room temperature, pour the reaction mixture into water (200 mL) and extract with chloroform or ethyl acetate (3 x 75 mL).
- Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure 1-methoxyphenanthrene.

Parameter	Value
Expected Yield	70-80%
Purity (by GC-MS)	>97%

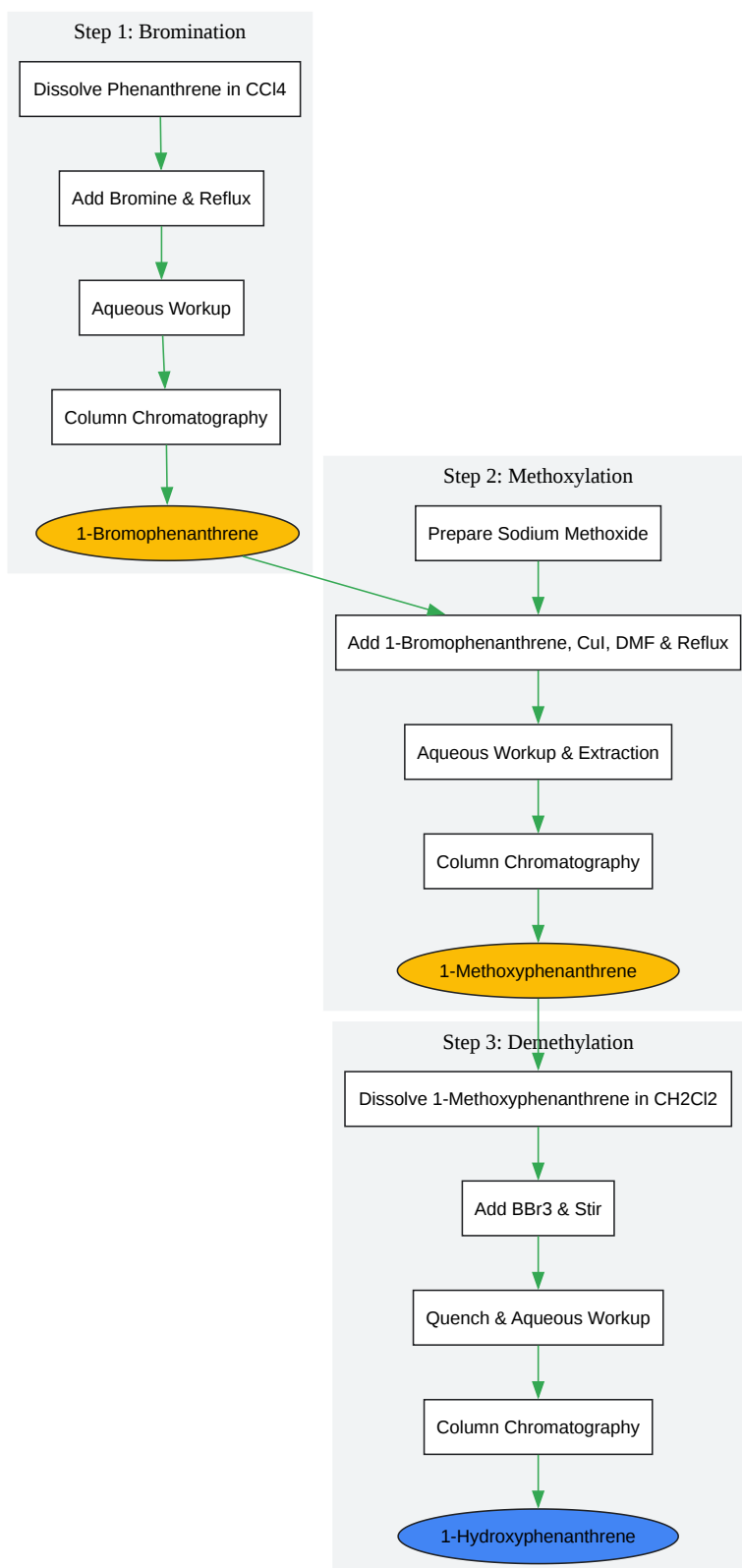
Step 3: Synthesis of 1-Hydroxyphenanthrene

Procedure:[6][7][8]

- Dissolve 1-methoxyphenanthrene (1.0 g, 4.8 mmol) in dry dichloromethane (20 mL) in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0°C in an ice bath.
- Slowly add boron tribromide (1.0 M solution in dichloromethane, 14.4 mL, 14.4 mmol) dropwise to the stirred solution.[8]
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of water (10 mL).[9]
- Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
- Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (20 mL) and then brine (20 mL).
- Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield **1-hydroxyphenanthrene** as a solid.

Parameter	Value
Expected Yield	85-95%
Purity (by HPLC)	>98%

Experimental Workflow Diagram



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Caption: Detailed workflow for the synthesis of **1-Hydroxyphenanthrene**.

Characterization of 1-Hydroxyphenanthrene

The identity and purity of the synthesized **1-hydroxyphenanthrene** reference standard should be confirmed by standard analytical techniques.

Physical Properties

Property	Value
Molecular Formula	C ₁₄ H ₁₀ O
Molar Mass	194.23 g/mol [10]
Appearance	Off-white to pale yellow solid

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.64-8.66 (m, 1H), 8.27-8.29 (m, 1H), 8.13-8.16 (m, 1H), 7.88-7.92 (m, 1H), 7.74-7.76 (m, 1H), 7.57-7.66 (m, 3H), 7.45-7.50 (m, 1H), 6.93-6.96 (d, J=7.6 Hz, 1H), 5.31 (s, 1H, -OH).[\[10\]](#)
- ¹³C NMR (100.54 MHz, CDCl₃) δ (ppm): 151.89, 132.19, 131.91, 130.07, 128.59, 126.72, 126.57, 126.20, 123.14, 121.89, 119.90, 115.50, 110.64.[\[10\]](#)

The purity of the final compound can be further assessed by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[\[11\]](#)[\[12\]](#)

Safety Precautions

- All manipulations should be performed in a well-ventilated fume hood.
- Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
- Bromine is highly corrosive and toxic; handle with extreme care.
- Boron tribromide is corrosive and reacts violently with water; handle under an inert atmosphere and quench with caution.[\[7\]](#)

- Carbon tetrachloride and dichloromethane are hazardous solvents; avoid inhalation and skin contact.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of a **1-hydroxyphenanthrene** reference standard. The described three-step synthesis is a practical approach for obtaining high-purity material essential for analytical and toxicological studies involving PAH metabolites. The provided characterization data will aid in the verification of the final product.

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